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Compound of Interest

Compound Name: 5-Methyl-4-hexenal

Cat. No.: B1624985

Comparative Analysis of QSPR Models for 5-
Methyl-4-hexenal and its Alternatives

A Quantitative Look into the Structure-Property Relationships of Key Fragrance Aldehydes

In the realm of fragrance and flavor chemistry, the ability to predict the physicochemical
properties of a molecule from its structure is a significant advantage. Quantitative Structure-
Property Relationship (QSPR) modeling provides a powerful computational tool for this
purpose, enabling researchers to screen and design novel compounds with desired
characteristics, such as specific volatilities or affinities. This guide offers a comparative analysis
of the QSPR modeling of 5-Methyl-4-hexenal, a compound noted for its green and grassy
odor, against several alternative fragrance aldehydes: trans-2-hexenal, citral, and
cinnamaldehyde.

Physicochemical Property Comparison

A fundamental aspect of QSPR is the correlation of molecular structure with physical and
chemical properties. The table below summarizes key experimental and estimated data for 5-
Methyl-4-hexenal and its alternatives. These properties are crucial inputs and targets for
QSPR models.
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Compoun Molecular . Boiling Density Refractiv
Weight ( . logP
d Formula Point (°C) (g/mL) e Index
g/mol)
150 1.6
5-Methyl-4- _ , 0.832 1.4294
C7H120 112.17 (estimated)  (predicted) ) )
hexenal (estimated) (estimated)
(1] [2]
1.790
trans-2- ) 0.846 @ 1.446 @
CeH100 98.14 146-147[3]  (estimated)
Hexenal ] 25°C[5][6] 20°CI5][6]
_ 228-229[7] 0.888 @ 1.488 @
Citral C10H160 152.24 3.170[9]
[8] 20°C[8] 20°C[8]
Cinnamald 1.05 @ 1.622 @
CoHsO 132.16 248[4] 1.90[10]
ehyde 25°C[4] 20°C[4]

QSPR Modeling Approaches for Aldehydes

QSPR models for aldehydes, particularly for properties like boiling point and lipophilicity (logP),
often employ a range of molecular descriptors. These descriptors quantify different aspects of
the molecular structure, such as its topology, geometry, and electronic properties.

A common approach involves multiple linear regression (MLR), where a linear equation is
established between the property of interest and a set of selected descriptors. For instance, a
QSPR study on aliphatic aldehydes might use descriptors like molecular weight, constitutional
descriptors, and charge descriptors to model thermal energy.[11]

For predicting the boiling points of diverse organic compounds, including aldehydes, QSPR
models can be developed using a large dataset and various machine learning methods to
select the most relevant 2D molecular descriptors.[12] Similarly, QSPR models for predicting
the lipophilicity (logP) of volatile organic compounds can be developed using a hybrid approach
that combines machine learning with expert knowledge to select interpretable physicochemical
descriptors.[13]

The following diagram illustrates a typical workflow for developing a QSPR model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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